molecular formula C9H12N2O2 B1468421 1-(Furan-2-carbonyl)pyrrolidin-3-amine CAS No. 1249168-09-9

1-(Furan-2-carbonyl)pyrrolidin-3-amine

Cat. No.: B1468421
CAS No.: 1249168-09-9
M. Wt: 180.2 g/mol
InChI Key: PDSIOHGSHGSZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-carbonyl)pyrrolidin-3-amine is an organic compound that features a furan ring and a pyrrolidine ring connected by an amine functional group

Mechanism of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

1-(Furan-2-carbonyl)pyrrolidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1–8 µM . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2 enzymes, which play a critical role in the inflammatory response . By inhibiting COX-2, this compound can reduce inflammation and modulate the expression of genes involved in the inflammatory pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, it may influence other molecular pathways by modulating the activity of various proteins and enzymes involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, influencing metabolic flux and altering metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall efficacy and duration of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-carbonyl)pyrrolidin-3-amine can be synthesized through a multi-step process involving the formation of the furan and pyrrolidine rings followed by their coupling. One common method involves the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-2-carbonyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-(Furan-3-carbonyl)pyrrolidin-3-amine: Similar structure but with the carbonyl group at a different position on the furan ring.

    1-(Thiophene-2-carbonyl)pyrrolidin-3-amine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 1-(Furan-2-carbonyl)pyrrolidin-3-amine is unique due to its specific arrangement of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h1-2,5,7H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSIOHGSHGSZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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